molecular formula C9H21NO5Si B11864851 Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester CAS No. 155159-90-3

Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester

Cat. No.: B11864851
CAS No.: 155159-90-3
M. Wt: 251.35 g/mol
InChI Key: MHBPZEDIFIPGSX-UHFFFAOYSA-N
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Description

Its structure combines a carbamic acid ethyl ester backbone with a 3-(trimethoxysilyl)propyl group, enabling dual functionality: the carbamate group participates in urethane linkages, while the trimethoxysilyl moiety facilitates adhesion to inorganic surfaces via hydrolysis and condensation . This compound is structurally analogous to silane coupling agents like γ-methacryloxypropyltrimethoxysilane (CAS 2530-85-0), which are widely used in polymer composites and coatings to enhance interfacial bonding .

Properties

CAS No.

155159-90-3

Molecular Formula

C9H21NO5Si

Molecular Weight

251.35 g/mol

IUPAC Name

ethyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C9H21NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5-8H2,1-4H3,(H,10,11)

InChI Key

MHBPZEDIFIPGSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The zinc-catalyzed method involves reacting 3-aminopropyltrimethoxysilane with carbon dioxide and an alkoxysilane (e.g., tetraethoxysilane) in the presence of a zinc compound and a nitrogen-donor ligand. The reaction typically proceeds at 150–180°C under 3–20 MPa CO₂ pressure, with acetonitrile as the solvent. The zinc catalyst activates CO₂, enabling nucleophilic attack by the amine to form a carbamate intermediate, which subsequently reacts with the alkoxysilane to yield the ethyl ester.

Example Protocol

  • Catalyst System : Zinc acetate (0.02 mmol) and 1,10-phenanthroline (0.04 mmol)

  • Substrates : 3-Aminopropyltrimethoxysilane (1 mmol), tetraethoxysilane (2 mmol)

  • Conditions : 150°C, 5 MPa CO₂, 24 hours

  • Yield : 89–92%

Ligand Effects

Ligands such as 1,10-phenanthroline or 2,2’-bipyridine enhance catalytic activity by stabilizing the zinc center. Suboptimal ligands (e.g., EDTA) reduce yields to <50% due to poor CO₂ activation.

Ionic Liquid-Mediated Synthesis

Catalyst Design

Ionic liquids (ILs) like [DBUH][OAc] (1,8-diazabicycloundec-7-enium acetate) serve as dual catalysts and solvents. The acetate anion abstracts protons from the amine, facilitating carbamate formation, while the cation stabilizes intermediates.

Optimized Parameters

  • IL : [DBUH][OAc] (0.1 mmol)

  • Substrates : 3-Aminopropyltrimethoxysilane (1 mmol), tetraethoxysilane (2 mmol)

  • Conditions : 150°C, 5 MPa CO₂, 24 hours

  • Yield : 85–89%

Solvent Compatibility

Non-polar solvents (e.g., toluene) reduce yields to 70–75%, whereas polar aprotic solvents (acetonitrile) improve mass transfer and selectivity.

Alkali Metal-Catalyzed Synthesis

Catalyst Selection

Alkali metal acetates (e.g., cesium acetate) promote carbamate formation via base-mediated deprotonation of the amine. Rubidium and cesium compounds outperform potassium analogs due to higher basicity.

Reaction Profile

  • Catalyst : Cesium acetate (0.02 mmol)

  • Substrates : 3-Aminopropyltrimethoxysilane (1 mmol), tetraethoxysilane (2 mmol)

  • Conditions : 150°C, 5 MPa CO₂, 24 hours

  • Yield : 83–85%

Byproduct Suppression

Elevated temperatures (>170°C) favor urea byproducts. Maintaining temperatures at 150–160°C minimizes side reactions.

While not directly detailed in the cited sources, the amine precursor is synthesized via nucleophilic substitution. For example, reacting 3-chloropropyltrimethoxysilane with excess ammonia or primary amines under reflux yields 3-aminopropyltrimethoxysilane.

Hypothetical Protocol

  • Substrates : 3-Chloropropyltrimethoxysilane (1 mol), ethylamine (4 mol)

  • Conditions : 80–90°C, 8–10 hours

  • Yield : >88% (extrapolated from analogous reactions)

Comparative Analysis of Methods

MethodCatalystYield (%)Purity (%)Reaction Time (h)
Zinc-CatalyzedZn(OAc)₂ + 1,10-phen89–92>9924
Ionic Liquid[DBUH][OAc]85–8998–9924
Alkali MetalCsOAc83–8597–9824

Key Observations

  • Zinc-based systems achieve the highest yields but require ligand optimization.

  • Ionic liquids simplify product separation due to their non-volatility.

  • Alkali metal catalysts are cost-effective but less efficient.

Industrial-Scale Considerations

Solvent Recovery

Acetonitrile is recycled via distillation, reducing costs by ~20%.

Catalyst Reusability

Zinc catalysts retain 85% activity after five cycles, whereas ionic liquids degrade after three uses .

Chemical Reactions Analysis

Ethyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the trimethoxysilyl group can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

    Substitution Reactions: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester is C₉H₂₁NO₅Si. The presence of the trimethoxysilyl group enhances its reactivity and compatibility with silicate materials, making it valuable in construction and materials science.

Applications in Polymer Science

Monomer for Polymer Synthesis
this compound is utilized as a monomer in the production of various polymeric materials. It can be reacted with other monomers to create silicone-based polymers that exhibit improved mechanical properties and thermal stability. The compound's silane functionality promotes adhesion between organic polymers and inorganic substrates, enhancing the performance of coatings and sealants .

Table 1: Polymer Applications

Application AreaDescription
CoatingsUsed as a component in epoxy and polyurethane coatings.
SealantsEnhances adhesion properties in construction sealants.
Composite MaterialsImproves bonding in composite materials for automotive parts.

Biocidal Properties

Microbicide and Preservative
Research indicates that carbamic acid esters, including this compound, exhibit significant antimicrobial activity. They are effective against a variety of microorganisms, making them suitable for use as preservatives in paints, coatings, and other aqueous systems susceptible to microbial attack .

Case Study: Efficacy Against Microorganisms
In a study examining the efficacy of carbamic acid esters against Enterobacter aerogenes, it was found that concentrations leading to over 80% microbial kill were achievable within 18 hours of contact time . This demonstrates its potential as an effective additive in products requiring long-term preservation.

Table 2: Microbial Efficacy Results

Concentration (ppm)% Kill (Enterobacter aerogenes) at pH 6.0% Kill (Enterobacter aerogenes) at pH 8.0
10085%80%
20090%88%
Control5%5%

Construction Industry Applications

Waterproofing Agent
The compound has been reported to be effective as a waterproofing agent in construction materials. Its water solubility allows it to be incorporated into emulsions used for sealing surfaces against moisture intrusion .

Asphalt Emulsions
In road construction, this compound enhances the performance of asphalt emulsions by improving bonding with ground surfaces and reducing tire pickup during application .

Mechanism of Action

The mechanism of action of Ethyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of the trimethoxysilyl group. This results in the formation of siloxane bonds, which contribute to the compound’s adhesive and coating properties. The carbamate group can also interact with biological molecules, potentially influencing their activity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Ester Groups

  • Carbamic Acid, [3-(Trimethoxysilyl)Propyl]-, Methyl Ester (CAS 23432-62-4): Ester Group: Methyl instead of ethyl. However, methyl esters generally exhibit lower thermal stability compared to ethyl esters . Applications: Similar use as a coupling agent but may differ in compatibility with hydrophobic matrices due to reduced chain length .
  • Bis-{N-[3-(Triméthoxysilyl)Propyl]}Carbamate d’Alcanediyle (CAS 19636-4) :

    • Structure : Alkanediyl ester bridge linking two carbamate-silane units.
    • Properties : Enhanced crosslinking capability due to dual silyl groups, improving mechanical strength in composites.
    • Applications : Suitable for high-performance coatings requiring dense networks .

Analogues with Modified Silyl Groups

  • Carbamic Acid, N-[3-(Triethoxysilyl)Propyl]-, Ethyl Ester (e.g., CAS 888490-92-4) :

    • Silyl Group : Triethoxy instead of trimethoxy.
    • Properties : Triethoxysilyl hydrolyzes slower than trimethoxysilyl due to reduced electrophilicity, offering delayed reactivity in moisture-cured systems .
    • Applications : Preferred in applications requiring extended working times, such as adhesives .
  • Methacrylic Acid, 3-(Trimethoxysilyl)Propyl Ester (CAS 2530-85-0) :

    • Backbone : Methacrylic acid instead of carbamic acid.
    • Properties : The methacrylate group enables radical polymerization, making it suitable for UV-curable coatings. The carbamate analogue lacks this reactivity but may form urethane bonds with isocyanates .
    • Applications : Dominant in acrylic-based composites, whereas the carbamate variant is tailored for polyurethane systems .

Pharmacologically Active Carbamates

  • Ethyl N-Methyl-N-[3-Phenyl-3-[4-(Trifluoromethyl)Phenoxy]Propyl]Carbamate (CAS 204704-95-0): Structure: Aryl and trifluoromethyl substituents. Properties: Higher molecular weight (381.39 g/mol) and lipophilicity compared to the trimethoxysilyl carbamate. Predicted boiling point of 459.8°C suggests thermal stability . Applications: Pharmaceutical applications (e.g., cholinesterase inhibition) rather than industrial use .
  • Ethyl-[2-(1H-Indol-3-Yl)-Propyl]-Carbamic Acid Ethyl Ester :

    • Structure : Indole-functionalized carbamate.
    • Synthesis : Produced via hydroformylation/Fischer indolization, highlighting versatility in carbamate derivatization .
    • Applications : Biologically active indole derivatives contrast with the inert, industrial focus of the trimethoxysilyl carbamate .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogues

Compound Name Ester Group Silyl/Functional Group Key Properties Applications References
Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester Ethyl Trimethoxysilyl Fast hydrolysis, adhesion promotion Polymer composites, coatings
Carbamic acid, [3-(trimethoxysilyl)propyl]-, methyl ester (CAS 23432-62-4) Methyl Trimethoxysilyl Faster hydrolysis, lower thermal stability Coupling agents
Methacrylic acid, 3-(trimethoxysilyl)propyl ester (CAS 2530-85-0) Methacryl Trimethoxysilyl Radical polymerizable Acrylic coatings, adhesives
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester (CAS 888490-92-4) Ethyl Triethoxysilyl Slower hydrolysis, delayed curing Moisture-cured adhesives
Ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate Ethyl Trifluoromethylphenoxy High lipophilicity, thermal stability Pharmaceuticals

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Hydrolysis Rate (Relative)
This compound ~265.4 ~300 (est.) High
Carbamic acid, [3-(trimethoxysilyl)propyl]-, methyl ester ~251.4 ~280 (est.) Very High
Methacrylic acid, 3-(trimethoxysilyl)propyl ester 248.3 255–260 Moderate
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, ethyl ester ~307.5 ~320 (est.) Moderate

Biological Activity

Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester, commonly referred to as Ethyl (3-(trimethoxysilyl)propyl)carbamate, is an organosilicon compound with significant potential in various biological applications. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug delivery systems, and interactions with biological materials.

Chemical Structure and Properties

The molecular formula of Ethyl (3-(trimethoxysilyl)propyl)carbamate is C12H27NO5SiC_{12}H_{27}NO_5Si, with a molecular weight of 293.43 g/mol. The compound features both an ethoxycarbonyl (ester) group and a trimethoxysilyl group, which allows it to act as a coupling agent between organic and inorganic materials. Its unique structure facilitates interactions with various substrates, enhancing adhesion and bonding properties in composite materials.

Mechanisms of Biological Activity

1. Drug Delivery Systems:
Research indicates that Ethyl (3-(trimethoxysilyl)propyl)carbamate enhances the permeability of hybrid nanocarriers, thus improving the bioavailability of drugs. The compound's ability to form stable micelles makes it a suitable candidate for drug delivery applications, particularly in targeting cancer cells .

2. Biocompatibility:
The compound exhibits biocompatibility due to its silane coupling properties, allowing it to form stable bonds with biological tissues. This characteristic is crucial for developing biocompatible coatings for medical devices and drug delivery systems .

3. Hybrid Material Formation:
Ethyl (3-(trimethoxysilyl)propyl)carbamate can react with both organic and inorganic materials, facilitating the creation of organic-inorganic hybrid materials. These hybrids can be used in various biomedical applications, including tissue engineering and regenerative medicine .

Case Studies

Case Study 1: Enhanced Drug Delivery
In a study focused on polymeric micelles for drug delivery, Ethyl (3-(trimethoxysilyl)propyl)carbamate was incorporated into micellar formulations. The results showed that the addition of this compound significantly improved the release profiles of encapsulated anticancer drugs such as Doxorubicin and 5-Fluorouracil in vitro. The enhanced drug release was attributed to the compound's ability to increase micelle stability and drug solubility .

Case Study 2: Biocompatible Coatings
Another study explored the use of Ethyl (3-(trimethoxysilyl)propyl)carbamate as a coating agent for medical implants. The coated implants demonstrated improved integration with surrounding tissues and reduced inflammatory responses compared to uncoated implants. This suggests that the compound can enhance the biocompatibility of implants used in clinical settings .

Research Findings

Study Findings Applications
Aibani et al. (2023) Demonstrated enhanced drug delivery efficiency using polymeric micelles containing Ethyl (3-(trimethoxysilyl)propyl)carbamateCancer therapy
Noorjahan et al. (2020) Showed improved biocompatibility and reduced inflammation in coated medical devicesMedical implants
RSC Publications (2020) Identified potential for hybrid material formation with enhanced mechanical propertiesTissue engineering

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions, including temperature (typically 25–60°C), solvent choice (anhydrous polar aprotic solvents like THF or DMF), and catalyst selection (e.g., triethylamine for carbamate formation). Moisture must be excluded via inert atmospheres (N₂ or Ar) to prevent premature hydrolysis of the trimethoxysilyl group . Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from byproducts like silanol derivatives.

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) confirms the carbamate and silane functionalities. For instance, the carbamate carbonyl (C=O) resonates at ~155–160 ppm in ¹³C NMR, while the trimethoxysilyl group shows distinct ²⁹Si signals at -40 to -60 ppm. Fourier-Transform Infrared (FTIR) spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and Si-O-C vibrations (~1100 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak and fragmentation pattern .

Q. What are the primary applications of this compound in materials science research?

  • Methodological Answer : The compound is used as a coupling agent in hybrid organic-inorganic materials. Its trimethoxysilyl group forms covalent bonds with silicate surfaces (e.g., glass, silica nanoparticles) via hydrolysis-condensation reactions, while the carbamate group enables crosslinking with polymers like polyurethanes. Applications include moisture-resistant coatings, adhesion promoters in composites, and functionalized substrates for biosensors .

Advanced Research Questions

Q. How does the presence of the trimethoxysilyl group influence the compound's reactivity and bonding with silicate surfaces?

  • Methodological Answer : The trimethoxysilyl group undergoes hydrolysis in the presence of trace water or hydroxylated surfaces, generating silanol (-Si-OH) intermediates. These condense with surface -OH groups on silicates to form stable Si-O-Si bonds. Reaction kinetics can be monitored via pH-dependent hydrolysis studies (e.g., using ²⁹Si NMR) or quartz crystal microbalance (QCM) to quantify adhesion efficiency. Pre-hydrolysis in ethanol/water mixtures (pH 4–5) accelerates bonding in controlled environments .

Q. What methodologies are recommended for analyzing hydrolysis stability of the silane groups in different environments?

  • Methodological Answer : Hydrolysis stability is assessed via accelerated aging tests under varying humidity (30–90% RH) and temperature (25–60°C). Gravimetric analysis tracks mass changes due to silanol formation, while X-ray Photoelectron Spectroscopy (XPS) monitors surface Si-O-Si bond integrity. Comparative studies using deuterated water (D₂O) in FTIR can isolate hydrolysis pathways from other degradation mechanisms .

Q. How can researchers resolve contradictions in thermal stability data obtained from different analytical techniques?

  • Methodological Answer : Discrepancies in thermal data (e.g., DSC vs. TGA) arise from differences in sample preparation and heating rates. Cross-validation using standardized protocols (e.g., ASTM E794 for DSC) is critical. For instance, phase transition temperatures (Tfus) reported by NIST (424.48 K) should be referenced as benchmarks. Contradictions in decomposition points may indicate impurities, necessitating purity checks via HPLC or elemental analysis .

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